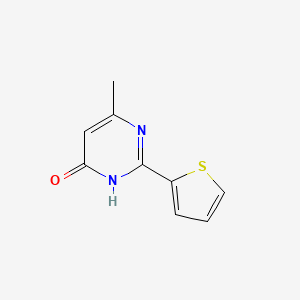

6-Methyl-2-(2-thienyl)pyrimidin-4-ol

Description

Chemical Classification and Nomenclature

6-Methyl-2-(2-thienyl)pyrimidin-4-ol is a heterocyclic compound belonging to the pyrimidine-thienyl hybrid family. Its systematic IUPAC name is 6-methyl-2-(thiophen-2-yl)pyrimidin-4-ol , reflecting its structural components: a pyrimidine ring substituted with a methyl group at position 6 and a thiophene moiety at position 2. The molecular formula is C₉H₈N₂OS , with a molecular weight of 192.24 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 13514-82-4 |

| SMILES | OC1=NC(C2=CC=CS2)=NC(C)=C1 |

| InChI Key | TYKIRFJIWDATLM-UHFFFAOYSA-N |

The compound’s structure combines a pyrimidine core—a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3—with a thiophene ring, a five-membered sulfur-containing heterocycle. This hybrid architecture confers unique electronic and steric properties, making it a subject of interest in medicinal and materials chemistry.

Historical Development of Pyrimidine-Thienyl Hybrid Compounds

The synthesis of pyrimidine derivatives dates to the late 19th century, with Grimaux’s 1879 preparation of barbituric acid marking a foundational milestone. The integration of thiophene into pyrimidine systems emerged later, driven by the exploration of heterocyclic hybrids for pharmaceutical applications. Early methods relied on cyclocondensation reactions, such as the Paal-Knorr synthesis, which combined 1,4-diketones with sulfurizing agents like P₄S₁₀.

Modern advancements in cross-coupling catalysis (e.g., Suzuki, Stille) enabled precise functionalization of pyrimidine-thienyl hybrids. For example, Pd-catalyzed Stille coupling between chloropyrimidines and thienylstannanes has been widely adopted to introduce thiophene substituents. A notable application is the synthesis of COX-2 inhibitors, where 4,6-dichloro-2-(4-(methylsulfonyl)phenyl)pyrimidine served as a key intermediate for introducing thienyl groups via nucleophilic substitution. These methodologies underscore the evolution from classical condensation to regioselective metal-catalyzed reactions, enhancing access to structurally diverse pyrimidine-thienyl derivatives.

Significance in Heterocyclic Chemistry Research

Pyrimidine-thienyl hybrids like this compound occupy a critical niche in heterocyclic chemistry due to their dual functionality:

- Electronic Modulation : The electron-deficient pyrimidine ring and electron-rich thiophene moiety create a push-pull system, enhancing reactivity in photophysical and charge-transfer applications.

- Biological Relevance : Thieno[2,3-d]pyrimidines exhibit broad pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. For instance, derivatives with thiophene substituents have shown inhibitory activity against Staphylococcus aureus and Escherichia coli.

- Material Science Applications : The planar aromatic structure and sulfur atom improve solubility and electronic conductivity, making these compounds candidates for organic semiconductors.

Recent studies highlight their utility as kinase inhibitors and antiviral agents, with structural modifications (e.g., introducing methyl or sulfonyl groups) fine-tuning bioactivity. The compound’s versatility is further evidenced by its role in synthesizing fused heterocycles, such as thieno[2,3-d]pyrimidin-4-ones, which are explored for their cytostatic properties.

Properties

IUPAC Name |

4-methyl-2-thiophen-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-6-5-8(12)11-9(10-6)7-3-2-4-13-7/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKIRFJIWDATLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727156 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Mechanism of Action

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Biological Activity

6-Methyl-2-(2-thienyl)pyrimidin-4-ol is a heterocyclic compound belonging to the pyrimidine class, characterized by a methyl group at position 6 and a thienyl group at position 2. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections will detail the biological activities of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C₇H₇N₃OS

- Molecular Weight : 168.22 g/mol

- Structure : The compound features a pyrimidine ring with a thienyl substituent, which enhances its electronic properties and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound's structure allows it to interact effectively with microbial targets, leading to inhibition of growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Bacillus subtilis | 4.69 µM |

| Pseudomonas aeruginosa | 13.40 µM |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory effects, particularly in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

| Compound | IC50 (µmol) | Comparison Standard |

|---|---|---|

| This compound | 0.04 ± 0.02 | Celecoxib |

The compound demonstrated comparable efficacy to celecoxib, a well-known anti-inflammatory drug, indicating its potential use in treating inflammatory conditions .

Anticancer Activity

Studies have also explored the anticancer potential of this compound. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.09 ± 0.0085 |

| A549 | 0.03 ± 0.0056 |

| Colo-205 | 0.01 ± 0.074 |

These results highlight the compound's potential as an anticancer agent, particularly against breast and lung cancer cells .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antimicrobial Mechanism : The compound likely disrupts bacterial cell wall synthesis or inhibits essential enzymatic processes within the bacteria.

- Anti-inflammatory Mechanism : It appears to inhibit COX enzymes, thereby reducing the production of pro-inflammatory mediators.

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators.

Case Studies

- Antimicrobial Efficacy : A study conducted on various pyrimidine derivatives demonstrated that those with thienyl substitutions exhibited enhanced antibacterial activity compared to their non-thienyl counterparts .

- Anti-inflammatory Evaluation : In vivo studies involving carrageenan-induced paw edema in rats showed significant reductions in inflammation when treated with this compound, supporting its potential therapeutic applications in inflammatory diseases .

- Anticancer Research : Comparative studies with known chemotherapeutics revealed that certain derivatives of pyrimidines containing thienyl groups showed superior anticancer activity against multiple cell lines, suggesting a promising avenue for further research and development .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its potential as a pharmacophore in drug development. It has shown promise as an inhibitor of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. Studies have indicated that 6-Methyl-2-(2-thienyl)pyrimidin-4-ol exhibits anti-inflammatory activity comparable to established drugs like celecoxib, with IC50 values indicating effective inhibition of COX-2 activity .

Case Studies

Research has demonstrated that this compound significantly reduces inflammation markers in animal models, such as carrageenan-induced paw edema. Mechanistic studies suggest that its anti-inflammatory effects are mediated through the suppression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA expressions .

Anticancer Activity

In Vitro Studies

this compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it has shown effectiveness against breast cancer cells (MCF-7 and MDA-MB-231), indicating a favorable selectivity index compared to traditional chemotherapeutics .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 5.0 | |

| MDA-MB-231 | 4.5 |

Antimicrobial Properties

The compound has also been assessed for its antimicrobial efficacy against various bacterial strains. Preliminary results indicate that it possesses significant antibacterial activity, making it a candidate for developing new antimicrobial agents.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.25 - 1 | |

| Enterococcus faecalis | 0.5 - 1 | |

| Bacillus subtilis | 0.75 - 1 |

Agricultural Chemistry

Fungicidal and Herbicidal Properties

In agricultural chemistry, this compound is being studied for its potential fungicidal and herbicidal properties. Its structural characteristics allow it to interact with biological targets in plants, potentially leading to the development of new crop protection agents.

Synthesis and Industrial Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization methods that yield high purity and yield rates suitable for industrial applications .

Industrial Use

Due to its versatile properties, this compound can be utilized as a building block in organic synthesis and the production of advanced materials, enhancing its applicability across various industries.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substitution pattern on the pyrimidine ring significantly impacts physical properties such as melting point, solubility, and acidity. Below is a comparative analysis of key analogues:

Table 1: Physical Properties of Selected Pyrimidin-4-ol Derivatives

Key Observations :

- Methylthio vs. Thienyl : The methylthio derivative (156.21 g/mol) has a higher molecular weight and melting point (224–226°C) compared to the thienyl analogue, likely due to stronger van der Waals interactions .

- Amino vs. Thienyl: The methylamino derivative (139.16 g/mol) may exhibit improved aqueous solubility due to hydrogen bonding, whereas the thienyl group could enhance lipophilicity .

Antimicrobial Activity

Thienyl-containing compounds, such as 5-(2-thienyl)-1,3,4-oxadiazoles, have shown broad-spectrum antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .

Plant Defense Activation

Pyrimidine derivatives like PPA (5-(cyclopropylmethyl)-6-methyl-2-(2-pyridyl)pyrimidin-4-ol) induce plant defense pathways by upregulating reactive oxygen species (ROS) and salicylic acid (SA)-related genes . The thienyl group in this compound may similarly enhance resistance against pathogens like Pseudomonas syringae but requires empirical validation.

Drug Development

Compounds such as 5-(2-hydroxyethyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol (231.25 g/mol) are employed as versatile scaffolds in drug discovery due to their ability to interact with diverse biological targets . The thienyl analogue’s π-electron-rich structure could offer distinct binding advantages in enzyme inhibition.

Preparation Methods

Cyclization and Substitution in Pyrimidine Ring Formation

A common approach starts from appropriately substituted precursors such as amidines, cyano compounds, or β-dicarbonyl derivatives, which undergo cyclization to form the pyrimidine core.

- Reagents and Conditions: The reaction typically employs organic bases (e.g., quinuclidine or N-methylpyrrolidine derivatives) to facilitate nucleophilic substitution and ring closure under controlled temperatures (50–90 °C).

- Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF) are commonly used to dissolve reactants and promote reaction efficiency.

- Process: For example, a solution containing 6-chloropyrimidin-4-ol derivatives is reacted with 2-thienyl nucleophiles in the presence of potassium carbonate and catalytic organic bases, followed by heating to 60–85 °C for 1–2 hours to complete substitution at the 2-position.

Hydroxyl Group Introduction at the 4-Position

The 4-hydroxyl group on the pyrimidine ring is introduced either by direct substitution of a halogen at the 4-position with hydroxide or by hydrolysis of intermediate nitrile or ester groups.

- Reaction Conditions: Hydrolysis is typically performed by adding hot water or aqueous base to the reaction mixture at elevated temperatures (around 80 °C), followed by phase separation and purification.

- Purification: The product is isolated by filtration after cooling, often involving solvent exchanges with methanol or toluene to enhance crystallization and purity.

Methyl Group Introduction at the 6-Position

The methyl substituent at the 6-position is generally introduced via methylated starting materials or methylation reactions during the synthesis of the pyrimidine ring.

- Methylation Methods: Use of methyl-substituted amidines or methylated cyanoimidocarbonates as precursors allows the methyl group to be incorporated during ring formation.

- Alternative: Direct methylation using methylating agents under controlled conditions may also be employed, although less commonly due to regioselectivity concerns.

Representative Synthetic Procedure (Based on Patent WO2008043977A1)

| Step | Reagents/Conditions | Description | Yield/Outcome |

|---|---|---|---|

| 1 | 6-Chloropyrimidin-4-ol derivative, 2-thienyl nucleophile, potassium carbonate, N-methylpyrrolidine, DMF | Stirred at 50 °C for 90 min, then heated to 85 °C with vacuum distillation to remove DMF | Formation of 2-(2-thienyl)pyrimidin-4-ol intermediate |

| 2 | Addition of toluene and hot water at 80 °C | Phase separation to remove impurities | Purification step |

| 3 | Cooling and addition of methanol at 60 °C | Crystallization of the product | Isolated yield ~80% |

| 4 | Drying and final purification | Obtaining pure 6-methyl-2-(2-thienyl)pyrimidin-4-ol | High purity confirmed by analytical methods |

Analytical and Research Findings

- Reaction Monitoring: The progress is monitored by chromatographic techniques and spectroscopic analysis (e.g., NMR, HPLC) to ensure completion and purity.

- Solvent Removal: Vacuum distillation is employed to remove high-boiling solvents like DMF without decomposing the product.

- Temperature Control: Maintaining reaction temperatures between 50–85 °C is critical to optimize yield and minimize side reactions.

- Catalyst Role: Organic bases such as quinuclidine hydrochloride or N-methylpyrrolidine derivatives act as catalysts to enhance nucleophilic substitution efficiency.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting materials | 6-chloropyrimidin-4-ol derivative, 2-thienyl nucleophile | High purity required |

| Base | Potassium carbonate, quinuclidine, N-methylpyrrolidine | Catalytic amounts improve reaction rates |

| Solvent | DMF, toluene, methanol | DMF for reaction, toluene/methanol for workup |

| Temperature | 50–85 °C | Controlled heating critical |

| Reaction time | 1.5–4.5 hours | Depending on step and scale |

| Isolation method | Crystallization, filtration | Methanol cooling step enhances purity |

| Yield | Approximately 80% | High yield with optimized conditions |

Q & A

Q. What synthetic strategies are recommended for preparing 6-Methyl-2-(2-thienyl)pyrimidin-4-ol?

A common approach involves condensation reactions between a pyrimidine precursor and a thiophene-derived nucleophile. For example, reacting 6-methylpyrimidin-4-ol with 2-thienyllithium or a thiophene-containing electrophile under controlled pH and temperature can yield the target compound. Reflux conditions (e.g., ethanol or DMF as solvents) and catalysts like phosphoryl chloride (POCl₃) may enhance reactivity . Purification typically involves recrystallization from solvents such as chloroform-hexane mixtures .

Q. How should researchers characterize this compound using spectroscopic methods?

- NMR Spectroscopy : Analyze - and -NMR to confirm the thienyl substituent’s position (e.g., aromatic proton shifts at δ 6.8–7.5 ppm for thiophene) and methyl group integration.

- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (expected m/z for : 192.04) and fragmentation patterns.

- IR Spectroscopy : Identify the hydroxyl (O–H stretch ~3200 cm) and aromatic C=C/C=N bonds (~1600 cm) .

Q. What solvents are suitable for solubility testing?

Preliminary solubility studies should include polar aprotic solvents (DMF, DMSO), alcohols (ethanol, methanol), and chlorinated solvents (chloroform). The hydroxyl and thienyl groups may enhance solubility in DMSO, while the pyrimidine ring favors polar solvents .

Advanced Research Questions

Q. How can conflicting NMR data between computational predictions and experimental results be resolved?

Discrepancies often arise from solvent effects or tautomeric equilibria (e.g., keto-enol forms of the pyrimidin-4-ol moiety). Perform variable-temperature NMR in deuterated DMSO to stabilize tautomers, and compare with density functional theory (DFT) calculations that account for solvent polarity. Cross-validate with - HMBC to confirm nitrogen hybridization .

Q. What experimental controls are critical when evaluating enzyme inhibition activity?

- Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) and solvent-only controls.

- Assay Design : Use kinetic assays (e.g., fluorescence-based) to measure IC values, ensuring pH stability (6.5–7.5) to prevent hydroxyl group deprotonation.

- Counter-Screens : Test against unrelated enzymes to rule out nonspecific binding, leveraging structural analogs from pyrimidine libraries .

Q. How can reaction yields be optimized for large-scale synthesis?

- DoE (Design of Experiments) : Vary temperature (80–120°C), catalyst loading (POCl₃, 1–3 eq), and reaction time (4–12 hrs) to identify optimal conditions.

- Workflow Adjustments : Introduce inert atmospheres (N/Ar) to prevent oxidation of the thienyl group. Monitor by TLC or in-situ IR for real-time progress .

Q. What strategies mitigate impurities during purification?

- Chromatography : Use silica gel columns with gradient elution (ethyl acetate/hexane → methanol/DCM) to separate thienyl byproducts.

- Recrystallization : Employ mixed solvents (e.g., ethanol-water) to enhance crystal lattice specificity.

- HPLC : Apply reverse-phase C18 columns with UV detection (λ = 254 nm) for high-purity batches (>98%) .

Methodological Notes

- Data Contradictions : If synthetic yields vary between literature reports (e.g., 40% vs. 70%), assess differences in reagent purity, solvent drying, or catalytic systems .

- Biological Activity : Prioritize assays like EGFR kinase inhibition or antimicrobial susceptibility testing based on structural similarities to active pyrimidine derivatives .

For further validation, cross-reference with regulatory guidelines for pyrimidine handling (e.g., Cal/OSHA standards for lab safety) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.